molecular formula C10H6N4 B102560 Pyridazino[4,5-b]quinoxaline CAS No. 19064-75-6

Pyridazino[4,5-b]quinoxaline

Cat. No. B102560
CAS RN: 19064-75-6
M. Wt: 182.18 g/mol
InChI Key: KKDQWCIHJMESKH-UHFFFAOYSA-N
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Description

Pyridazino[4,5-b]quinoxaline is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound possesses a unique structure that makes it a promising candidate for the development of novel drugs for the treatment of various diseases. In

Mechanism Of Action

The mechanism of action of pyridazino[4,5-b]quinoxaline is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and signaling pathways. For instance, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and the PI3K/Akt/mTOR signaling pathway, which is implicated in cancer cell growth and survival.

Biochemical And Physiological Effects

Pyridazino[4,5-b]quinoxaline exhibits a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to modulate the immune response by enhancing the activity of natural killer cells and T lymphocytes.

Advantages And Limitations For Lab Experiments

Pyridazino[4,5-b]quinoxaline has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It exhibits a wide range of biological activities, making it a promising candidate for drug discovery. However, there are also some limitations to its use in lab experiments. It is relatively unstable and can degrade over time, making it difficult to store for long periods. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to elucidate its biological activity.

Future Directions

There are several future directions for research on pyridazino[4,5-b]quinoxaline. One potential area of investigation is the development of novel derivatives with improved biological activity and pharmacokinetic properties. Another area of research is the elucidation of the compound's mechanism of action, which could lead to the development of more targeted therapies. Additionally, the compound's potential as a diagnostic tool for various diseases, such as cancer, could be explored.
Conclusion:
In conclusion, pyridazino[4,5-b]quinoxaline is a promising compound with potential applications in drug discovery. Its unique structure and wide range of biological activities make it a promising candidate for the development of novel drugs for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to develop more targeted therapies.

Synthesis Methods

The synthesis of pyridazino[4,5-b]quinoxaline involves the reaction of 2-aminopyridine with 1,2-diketone in the presence of a catalyst. The reaction proceeds through a series of steps, including cyclization, dehydration, and aromatization, to yield the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

Pyridazino[4,5-b]quinoxaline has been extensively studied for its potential applications in drug discovery. It exhibits a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer. It also exhibits antiviral activity against herpes simplex virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).

properties

CAS RN

19064-75-6

Product Name

Pyridazino[4,5-b]quinoxaline

Molecular Formula

C10H6N4

Molecular Weight

182.18 g/mol

IUPAC Name

pyridazino[4,5-b]quinoxaline

InChI

InChI=1S/C10H6N4/c1-2-4-8-7(3-1)13-9-5-11-12-6-10(9)14-8/h1-6H

InChI Key

KKDQWCIHJMESKH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C=NN=CC3=N2

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=NN=CC3=N2

synonyms

Pyridazino[4,5-b]quinoxaline

Origin of Product

United States

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